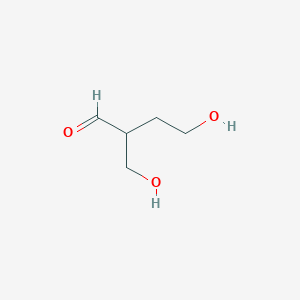
2-bromo-N-ethoxy-5-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-ethoxy-5-methoxybenzamide is an organic compound with the molecular formula C10H12BrNO3 and a molecular weight of 274.11 g/mol It is a derivative of benzamide, featuring bromine, ethoxy, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the benzamide ring . Subsequent reactions with ethoxy and methoxy reagents under controlled conditions yield the final product.
Industrial Production Methods
Industrial production of 2-bromo-N-ethoxy-5-methoxybenzamide may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-ethoxy-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds .
Applications De Recherche Scientifique
2-Bromo-N-ethoxy-5-methoxybenzamide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-bromo-N-ethoxy-5-methoxybenzamide involves its interaction with specific molecular targets. The bromine, ethoxy, and methoxy groups contribute to its binding affinity and specificity for these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Similar in structure but with a carboxylic acid group instead of an amide group.
2-Bromo-5-methoxyaniline: Features an amino group instead of an ethoxy group.
2-Bromo-5-methoxybenzaldehyde: Contains an aldehyde group instead of an amide group.
Uniqueness
2-Bromo-N-ethoxy-5-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C10H12BrNO3 |
|---|---|
Poids moléculaire |
274.11 g/mol |
Nom IUPAC |
2-bromo-N-ethoxy-5-methoxybenzamide |
InChI |
InChI=1S/C10H12BrNO3/c1-3-15-12-10(13)8-6-7(14-2)4-5-9(8)11/h4-6H,3H2,1-2H3,(H,12,13) |
Clé InChI |
UYEZMODQMCLQOC-UHFFFAOYSA-N |
SMILES canonique |
CCONC(=O)C1=C(C=CC(=C1)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


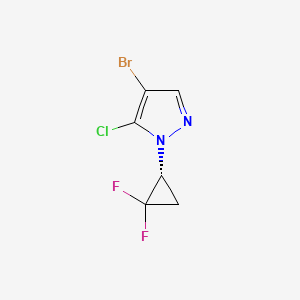
![3-([1,1'-Biphenyl]-2-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B14903916.png)
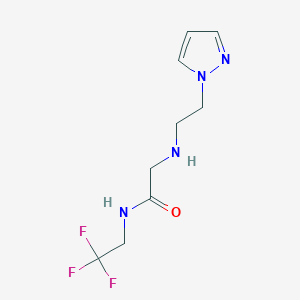
![6-(4-Methoxybenzyl)-3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14903927.png)
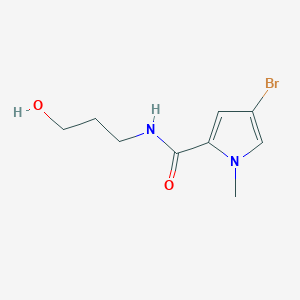
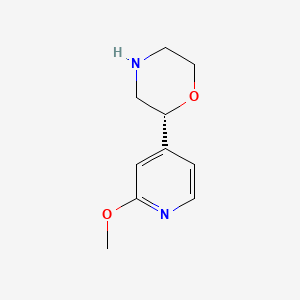
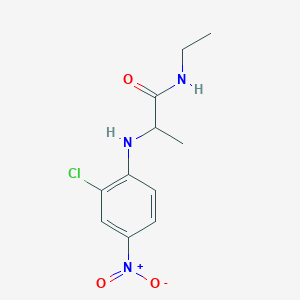
![5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14903971.png)
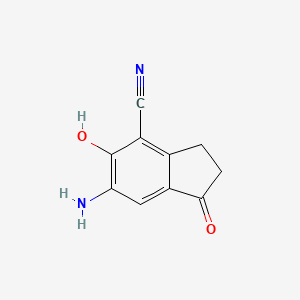
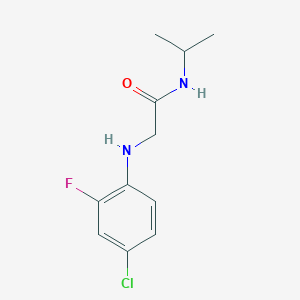

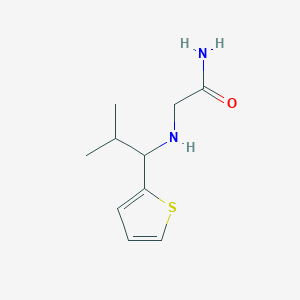
![(1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid](/img/structure/B14903993.png)
